molecular formula C6H4Cl3N B1610052 2,3,5-Trichloro-6-methylpyridine CAS No. 22109-56-4

2,3,5-Trichloro-6-methylpyridine

Cat. No.: B1610052
CAS No.: 22109-56-4
M. Wt: 196.5 g/mol
InChI Key: ZJHCKQCUYPAKOW-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-methylpyridine is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including agriculture and chemical synthesis .

Mechanism of Action

Target of Action

2,3,5-Trichloro-6-methylpyridine is a chemical compound that is widely used in the agricultural sector . It serves as a raw material for pesticides and herbicides . Therefore, its primary targets are various insects and weeds that affect crop growth .

Mode of Action

It is known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that it may interact with its targets by forming bonds that disrupt their normal functioning.

Biochemical Pathways

It is known that pyridine derivatives can be metabolized by microorganisms . The product of the first reaction is converted to 2,3,6-trihydroxypyridine by 2-pyridone-5,6-dihydro-cis-5,6-diol dehydrogenase (HpoE). The 2,3,6-trihydroxypyridine ring is opened by a hydrolase (HpoH) to form 2-ketoglutaramate which is subsequently transformed to α-ketoglutarate by 2-ketoglutaramate amidase (HpoI) .

Pharmacokinetics

It is known that the compound is a low-volatility liquid at room temperature and has a low vapor pressure . It is insoluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters . These properties may influence its bioavailability and distribution in the environment.

Result of Action

Given its use as a raw material for pesticides and herbicides , it can be inferred that it likely disrupts the normal functioning of insects and weeds, leading to their elimination.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its low solubility in water and low volatility suggest that it may persist in the environment for some time . Furthermore, its effectiveness may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trichloro-6-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridine using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5-Trichloro-6-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trichloro-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

2,3,5-trichloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHCKQCUYPAKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452127
Record name 2,3,5-Trichloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22109-56-4
Record name 2,3,5-Trichloro-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22109-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trichloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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